molecular formula C24H20FN5O2 B2955135 4-cyclopropyl-1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1105200-95-0

4-cyclopropyl-1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B2955135
CAS RN: 1105200-95-0
M. Wt: 429.455
InChI Key: ZMROXIGHRUBDCA-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C24H20FN5O2 and its molecular weight is 429.455. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Microwave Synthesis and Antimicrobial Study : Heterocyclic compounds containing similar structures have been synthesized using microwave irradiation, characterized by UV, IR, NMR, and Mass spectral analysis, and evaluated for antimicrobial activity. These compounds demonstrate the potential for efficient synthesis and biological relevance in developing new antimicrobial agents (J. Raval, K. Desai, & K. R. Desai, 2012).

  • Efficient Synthesis and Reactions : Novel indolylpyridazinone derivatives have been synthesized, showcasing the versatility of similar structures in creating compounds with expected biological activities. These synthesis strategies highlight the potential for developing new therapeutic agents (S. Abubshait, 2007).

Biological Activities

  • Anti-inflammatory and Anticancer Properties : Fluorinated phenyl derivatives related to the queried compound have been synthesized and exhibited anti-inflammatory activity and potential anticancer properties. This research underscores the therapeutic potential of such compounds in treating inflammation and cancer (L. Nargund, V. Hariprasad, & G. R. Reedy, 1992).

  • Cytotoxicity and Topoisomerase IIα Inhibition : Pyrazole derivatives have been synthesized and evaluated for cytotoxicity against cancer cell lines and inhibitory activity against topoisomerase IIα, a key enzyme in DNA replication and cell proliferation. This research illustrates the compound's potential as anticancer agents (Raquib Alam et al., 2016).

  • PDE10A Inhibition and Brain Penetration : Studies on 2-oxindole scaffold derivatives have demonstrated potent inhibition of phosphodiesterase 10A (PDE10A), an enzyme implicated in various neurological disorders. These findings suggest potential applications in treating neurological diseases (M. Yoshikawa et al., 2015).

  • Discovery and Medicinal Corroboration : Novel pyrazole derivatives have been synthesized and evaluated for antioxidant, anti-breast cancer, and anti-inflammatory properties. The study demonstrates the compound's potential for developing new drugs targeting inflammation and cancer (P. Thangarasu, A. Manikandan, & S. Thamaraiselvi, 2019).

properties

IUPAC Name

4-cyclopropyl-6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5O2/c25-17-7-9-18(10-8-17)30-23-19(13-26-30)22(16-5-6-16)27-29(24(23)32)14-21(31)28-12-11-15-3-1-2-4-20(15)28/h1-4,7-10,13,16H,5-6,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMROXIGHRUBDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=C(C=C4)F)CC(=O)N5CCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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